Home > Products > Screening Compounds P73598 > Calcipotriol Impurity 1
Calcipotriol Impurity 1 - 112849-47-5

Calcipotriol Impurity 1

Catalog Number: EVT-1479118
CAS Number: 112849-47-5
Molecular Formula: C27H40O3
Molecular Weight: 412.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5E,24R)-Calcipotriene is an analog of (5E)-Calcipotriene ; the trans-isomeric impurity of Calcipotriene and a vitamin D3 analogue with antitumor effects.

1. Calcitriol [, ]

  • Relevance: Calcitriol is structurally similar to calcipotriol and both are potent VDR agonists [, ]. They share similar pharmacological effects, including anti-proliferative and immunomodulatory activities. Calcipotriol is a synthetic analog of calcitriol designed to have a better safety profile, particularly with regards to calcium metabolism [].

2. Betamethasone Dipropionate [, , , , , , , , ]

  • Relevance: Betamethasone dipropionate is often combined with calcipotriol in a fixed-dose formulation to treat psoriasis [, , , , , , , , ]. The combination therapy leverages the synergistic effects of both compounds, leading to enhanced efficacy and faster symptom relief compared to either agent alone.

3. Tacrolimus [, , ]

  • Relevance: Tacrolimus, like calcipotriol, is used topically to treat vitiligo [, ]. It can also be used as an alternative or comparator to calcipotriol/betamethasone dipropionate ointment for conditions like erosive pustular dermatosis of the scalp [].

4. 5-Fluorouracil (5-FU) []

  • Relevance: Topical 5-FU is sometimes combined with calcipotriol for treating actinic keratosis []. The combination aims to improve efficacy and potentially reduce the side effects associated with 5-FU monotherapy.
Source and Classification

Calcipotriol is classified as a topical antipsoriatic agent. Its impurities, including Calcipotriol Impurity 1, arise during the synthesis process. The chemical structure and classification of Calcipotriol Impurity 1 are essential for understanding its behavior and effects within pharmaceutical formulations. This impurity is often characterized through various analytical methods to ensure compliance with regulatory standards.

Synthesis Analysis

Methods and Technical Details

The synthesis of Calcipotriol Impurity 1 typically involves several chemical reactions, including reduction, selective protection, oxidation, and deprotection processes. A notable method detailed in patent literature involves the use of a compound as a starting material, which undergoes a series of reactions to yield the impurity. The process includes:

  • Reduction: Targeting specific carbonyl groups.
  • Selective Protection: To safeguard functional groups during subsequent reactions.
  • Oxidation: To modify the molecular structure appropriately.
  • Wittig-Horner Reaction: A critical step for constructing double bonds within the molecule.

These steps are designed to minimize unwanted by-products while maximizing yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

Calcipotriol Impurity 1 has a complex molecular structure that can be represented by its chemical formula. The structural analysis typically involves techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to elucidate its configuration. The molecular weight and specific stereochemistry are crucial for identifying this impurity accurately.

  • Molecular Formula: C27H40O3
  • Molecular Weight: Approximately 416.62 g/mol

These data points assist in distinguishing Calcipotriol Impurity 1 from other related substances during analytical assessments.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of Calcipotriol Impurity 1 can be studied through various reactions it may undergo under different conditions. For example:

  • Hydrolysis: This reaction can occur in aqueous environments, impacting stability.
  • Oxidative Degradation: Under light or heat exposure, leading to further breakdown products.
  • Rearrangement Reactions: These may alter the impurity's configuration, affecting its biological activity.

Understanding these reactions is vital for predicting how the impurity behaves in formulations and during storage .

Mechanism of Action

Process and Data

Research indicates that impurities can modulate the action of active pharmaceutical ingredients through various mechanisms, including receptor binding interference or metabolic pathway alteration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Calcipotriol Impurity 1 include:

  • Appearance: Typically observed as a light yellow solid.
  • Solubility: Soluble in organic solvents such as acetonitrile but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity levels.

Chemical properties include stability under standard laboratory conditions but may show sensitivity to light and heat, necessitating careful handling during analysis .

Applications

Scientific Uses

Calcipotriol Impurity 1 serves several important roles in scientific research:

  • Analytical Reference Standard: Used to calibrate instruments for purity testing in pharmaceutical preparations.
  • Quality Control: Assists in ensuring that manufacturing processes produce products within acceptable impurity limits.
  • Research Studies: Investigated for its potential effects on the pharmacological activity of Calcipotriol formulations.
Chemical Identity and Structural Characterization of Calcipotriol Impurity 1

Molecular Formula and Stereochemical Configuration

Calcipotriol Impurity I, designated in pharmacopeial standards as a key process-related impurity, possesses the molecular formula C₂₇H₄₀O₃ and a molecular weight of 412.6 g/mol [1] [5] [7]. Its defining structural feature is the suprasterol backbone characterized by a unique (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol configuration [1] [5]. This stereochemistry establishes three chiral centers (C6, C7, C24) and introduces a rigid, fused ring system that profoundly alters molecular geometry compared to calcipotriol. The 6,8:7,19-dicyclo ring fusion creates a bicyclic scaffold that constrains rotational freedom, while the 22E-double bond configuration preserves planarity in the side chain [7].

Table 1: Fundamental Chemical Identifiers of Calcipotriol Impurity I

PropertySpecification
Systematic IUPAC Name(6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol
Molecular FormulaC₂₇H₄₀O₃
Molecular Weight412.6 g/mol
CAS Registry NumberNot assigned (referred as EP Impurity I)
CategorySynthesis by-product / Suprasterol derivative

Comparative Analysis with Calcipotriol: Structural Deviations

Calcipotriol Impurity I exhibits critical structural deviations from the parent drug that define its impurity status:

  • Ring System Modification: While calcipotriol maintains a 9,10-secosteroid structure with open B-ring conformation, Impurity I features a rearranged bicyclo[4.3.0]nonane system formed through intramolecular cyclization between C6-C8 and C7-C19 positions. This transforms the flexible seco-steroid into a rigid, fused polycycle [1] [5].
  • Altered Conjugation: The characteristic conjugated triene system (5Z,7E,10(19)-triene) in calcipotriol is replaced by an isolated diene (5(10),22-diene) with non-conjugated double bonds. This modification significantly impacts UV absorption properties [5] [7].
  • Functional Group Conservation: Despite cyclization, the 1α,3β-dihydroxy groups and 24(S)-cyclopropyl-24-ol moiety remain intact, preserving partial vitamin D receptor affinity while disrupting optimal binding geometry [7].

Table 2: Structural Comparison Between Calcipotriol and Impurity I

Structural FeatureCalcipotriolImpurity IBiological Consequence
B-ring Configuration9,10-Seco-open (flexible)6,8:7,19-Dicyclo (rigid)Loss of conformational adaptability
Double Bond System5Z,7E,10(19)-conjugated triene5(10),22-diene (non-conjugated)Altered UV profile & chemical reactivity
C24 Stereochemistry24S-hydroxyl24S-hydroxyl (retained)Partial VDR binding capability
Molecular FlexibilityHigh (rotatable bonds)Low (fused rings)Restricted interaction with binding pocket

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR Profile: Characteristic signals include cyclopropyl protons at δ 0.45-0.65 (multiplet), vinyl protons of 22E-double bond at δ 5.2-5.4 (dd, J=15Hz) and δ 5.4-5.6 (dd, J=15Hz), and olefinic H-19 protons at δ 4.8-5.0. The C6 and C7 methine protons appear as distinct doublets between δ 3.0-3.5 due to ring fusion-induced deshielding [3] [7].
  • ¹³C-NMR Analysis: Diagnostic peaks include C-19 (δ 145-150 ppm, olefinic quaternary carbon), C-24 hydroxyl-bearing carbon (δ 73-75 ppm), and cyclopropyl carbons (δ 5-10 ppm). The absence of conjugated diene carbons (typically δ 115-135 ppm in calcipotriol) provides a key distinguishing feature [3] [7].

Mass Spectrometric Properties:

  • High-Resolution MS: ESI+ mode exhibits [M+H]+ ion at m/z 413.3052 (calculated 413.3056 for C₂₇H₄₁O₃), with characteristic fragments at m/z 395.3 ([M+H-H₂O]+), 377.3 ([M+H-2H₂O]+), and 271.2 (side chain cleavage) [1] [7].
  • Derivatization Approach: Silylation with BSTFA yields bis-TBDMS derivatives (C₃₉H₆₈O₃Si₂, MW 641.14 g/mol) detectable at m/z 664.5 [M+Na]+ for enhanced sensitivity in trace analysis [3] [6].

Chromatographic Identification:

  • HPLC-UV Methodology: Separation employs C18 columns (150 × 4.6 mm, 2.7 µm) with gradient elution (ACN/water/THF mobile phase). Impurity I shows λmax at 264-274 nm but exhibits ≈20% reduced molar absorptivity versus calcipotriol due to loss of conjugation [7].
  • Retention Behavior: The bicyclic structure increases hydrophobicity, resulting in later elution (RRT ≈1.2-1.3 relative to calcipotriol) in reversed-phase systems, facilitating resolution from process impurities [7].

Interactive Table 3: Diagnostic Spectroscopic Signatures of Calcipotriol Impurity I

TechniqueKey Spectral FeaturesDifferentiation from Calcipotriol
¹H-NMR- δ 3.0-3.5 (2H, d, H-6/H-7) - δ 0.45-0.65 (4H, m, cyclopropyl) - δ 5.2-6.4 (3H, m, vinyl)Absence of 19-methylidene protons (δ 4.8-5.0)
¹³C-NMR- C19 quaternary carbon (δ 145-150) - Cyclopropyl carbons (δ 5-10) - C1/C3 hydroxylated (δ 68-72)No conjugated diene carbons (δ 115-135)
LC-MS (ESI+)- m/z 413.3 [M+H]+ - Fragments: m/z 395.3, 377.3 - Silylated: m/z 664.5 [M+Na]+Higher MW than dehydration products (m/z 410)
UV-Visλmax 264-274 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹)Reduced ε vs. calcipotriol (ε ≈ 18,000)

The intramolecular cyclization generating Impurity I occurs during final deprotection steps in calcipotriol synthesis, particularly under acidic conditions or thermal stress. This transformation represents a signature degradation pathway affecting both process streams and finished formulations. Rigorous monitoring via the above spectroscopic techniques is essential for quality control in pharmaceutical manufacturing [1] [5] [7].

Properties

CAS Number

112849-47-5

Product Name

Calcipotriol Impurity 1

Molecular Formula

C27H40O3

Molecular Weight

412.62

Synonyms

(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol; (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.